molecular formula C18H18ClNOS B2485759 (E)-3-(2-chlorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 1396893-25-6

(E)-3-(2-chlorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2485759
CAS No.: 1396893-25-6
M. Wt: 331.86
InChI Key: DWDGJXFRXBMZSF-AATRIKPKSA-N
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Description

(E)-3-(2-chlorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one is a synthetic chalcone derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to the class of α,β-unsaturated ketones, characterized by two aromatic rings (A and B) connected by a three-carbon alkenone system. Its specific structure incorporates a 2-chlorophenyl ring and a 4-(thiophen-3-yl)piperidine moiety, making it a valuable candidate for investigating structure-activity relationships in drug discovery. Chalcones and their derivatives are widely recognized for their versatile pharmacological profiles, particularly their antimicrobial and antiviral properties. Research indicates that such compounds exhibit promising activity against multidrug-resistant bacterial pathogens, including Staphylococcus aureus strains, through mechanisms potentially involving efflux pump inhibition such as NorA and MepA, which contribute to antibiotic resistance . The reactive enone functional group is crucial for its biological activity, enabling interactions with various enzymatic targets. Molecular docking studies of structurally similar chalcones have demonstrated favorable binding affinities with bacterial efflux pumps, suggesting a potential mechanism for antibiotic potentiation . Furthermore, chalcone derivatives are investigated for their inhibitory effects on viral enzymes and for their antiparasitic and antifungal applications . This compound is presented exclusively for research purposes in laboratory settings. It is intended for use in bioactivity screening, antimicrobial mechanism of action studies, and as a synthetic intermediate for further chemical derivatization. All in vitro and in silico research should be conducted by qualified laboratory professionals. This compound is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human consumption purposes.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(4-thiophen-3-ylpiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNOS/c19-17-4-2-1-3-15(17)5-6-18(21)20-10-7-14(8-11-20)16-9-12-22-13-16/h1-6,9,12-14H,7-8,10-11H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDGJXFRXBMZSF-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=CSC=C2)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one typically involves a multi-step process:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.

    Formation of the Enone Structure: The enone structure can be formed through an aldol condensation reaction between the appropriate aldehyde and ketone precursors.

    Chlorination: The chlorophenyl group can be introduced through a halogenation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the enone structure to an alcohol or alkane.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Substituents Key Features Bioactivity/Applications Reference
(E)-3-(2-Chlorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one 2-chlorophenyl, 4-(thiophen-3-yl)piperidin-1-yl Thiophene and piperidine enhance lipophilicity; chlorine may improve target binding. Not explicitly reported, but piperidine-thiophene hybrids suggest CNS activity .
(E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one 4-methoxyphenyl, 4-(piperidin-1-yl)phenyl Methoxy group increases electron density; piperidine aids solubility. Structural studies highlight weak C–H⋯O interactions; potential for crystallography .
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one 4-fluorophenyl, furan-2-carbonyl-piperazine Fluorine enhances metabolic stability; furan introduces planar rigidity. Used in high-throughput research applications .
(E)-3-(2-Chlorophenyl)-1-(2,3,4-trichlorophenyl)prop-2-en-1-one 2-chlorophenyl, 2,3,4-trichlorophenyl Polychlorinated aromatic system increases steric bulk. No bioactivity reported; structural analog for crystallographic studies .

Spectral and Crystallographic Data

  • IR Spectroscopy : Common absorption bands include C=O stretches (~1660 cm⁻¹) and aromatic C–H vibrations (~735–833 cm⁻¹) .
  • NMR : The α,β-unsaturated ketone system generates deshielded protons (δ 7.5–8.5 ppm for vinyl protons) .
  • Crystallography : Piperidine rings in analogs like (E)-3-(4-methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one adopt chair conformations, with dihedral angles <10° between aromatic rings, stabilizing crystal packing via C–H⋯O interactions .

Biological Activity

(E)-3-(2-chlorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and its mechanism of action.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H18ClN2OS
Molecular Weight339.85 g/mol
CAS Number1798402-68-2

Synthesis

The synthesis of this compound typically involves multi-step reactions including cyclization to form the piperidine ring, introduction of the thiophene group via coupling reactions, and formation of the enone structure through aldol condensation. Chlorination is also performed to introduce the chlorophenyl group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated for its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant activity against several strains:

PathogenMIC (μg/mL)
Staphylococcus aureus0.25
Escherichia coli0.5
Pseudomonas aeruginosa0.75

The compound demonstrated bactericidal activity, effectively inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

In vitro studies have shown that this compound exhibits notable anticancer properties. It has been tested against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer), with IC50 values indicating potent anti-proliferative effects:

Cell LineIC50 (μM)
HepG2< 25
MCF7< 25
PC3< 30

The structure-function relationship suggests that the presence of the thiophene and piperidine moieties contributes significantly to its activity against these cancer cells .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is hypothesized that the compound may modulate enzyme activities or receptor interactions, influencing pathways related to cell growth and proliferation. Further experimental studies are needed to elucidate these mechanisms in detail .

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique combination of chlorophenyl, thiophene, and piperidine structures. This unique architecture may confer specific reactivity and biological properties not observed in other derivatives .

Q & A

Q. How is (E)-3-(2-chlorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one typically synthesized in academic settings?

The compound is synthesized via the Claisen-Schmidt condensation reaction, a standard method for α,β-unsaturated ketones. A typical procedure involves reacting a substituted acetophenone derivative (e.g., 4-(thiophen-3-yl)piperidin-1-yl acetophenone) with 2-chlorobenzaldehyde in the presence of a base like KOH or NaOH in ethanol. The reaction is stirred at 0–50°C for 2–3 hours, followed by purification using column chromatography to isolate the (E)-isomer .

Q. What spectroscopic and crystallographic methods are employed to confirm the structure of this compound?

  • Spectroscopy : NMR (¹H and ¹³C) confirms the presence of the thiophene, chlorophenyl, and piperidine moieties. IR spectroscopy verifies the carbonyl (C=O) stretch at ~1650–1700 cm⁻¹.
  • Crystallography : Single-crystal X-ray diffraction (XRD) provides definitive proof of the (E)-configuration and spatial arrangement. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 5.8875 Å, b = 7.4926 Å) are commonly observed in similar chalcone derivatives .

Q. What in vitro biological assays are commonly used to evaluate its pharmacological potential?

  • Antimicrobial Activity : Agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
  • Anti-inflammatory Screening : Inhibition of COX-1/COX-2 enzymes or TNF-α production in macrophage cell lines.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

  • Substituent Variation : Systematically modify the thiophene (e.g., 3-yl vs. 2-yl), chlorophenyl (e.g., ortho vs. para substitution), or piperidine (e.g., N-alkylation) groups.
  • Bioisosteric Replacement : Replace the piperidine ring with morpholine or pyrrolidine to assess solubility and target affinity.
  • Computational Pre-screening : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like kinase enzymes or GPCRs before synthesizing analogs .

Q. How can researchers resolve contradictions in biological activity data across different substituted chalcone derivatives?

  • Crystallographic Analysis : Compare crystal packing effects (e.g., hydrogen bonding, π-π stacking) to explain variations in solubility or stability.
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to differentiate intrinsic activity from bioavailability limitations.
  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations) to minimize solvent interference .

Q. What advanced computational approaches are utilized to predict the reactivity and binding modes of this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with COX-2 or bacterial efflux pumps) over 100 ns trajectories to evaluate binding stability.
  • QSAR Modeling : Train machine learning models on datasets of similar chalcones to predict logP, pIC₅₀, or toxicity .

Q. How do crystallographic parameters influence the material properties of such α,β-unsaturated ketones?

Non-centrosymmetric crystal packing (e.g., space group P1) enhances nonlinear optical (NLO) properties, making the compound suitable for applications in second-harmonic generation (SHG). Key parameters include:

  • Hyperpolarizability (β) : Calculated via DFT to quantify NLO efficiency.
  • Dipole Moment Alignment : Achieved through substituent-induced asymmetry (e.g., electron-withdrawing Cl and electron-donating thiophene groups) .

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